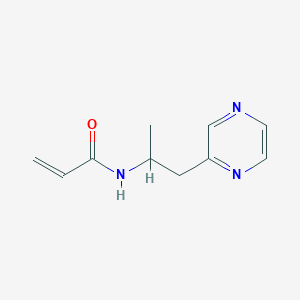

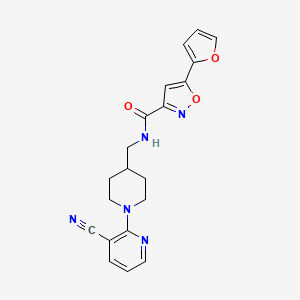

![molecular formula C12H17Cl2N3 B2506019 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 2034613-66-4](/img/structure/B2506019.png)

2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several strategies. For instance, the construction of imidazo(pyrido)[1,2-a]pyridines and imidazo(pyrido)[3,2,1-ij][1,8]naphthyridines is achieved through DABCO-catalyzed tandem annulations, starting from 2-(2-chloroaroyl)methyleneimidazolidines and allenic esters . Another approach involves the reaction of 2-chloropyridines with 2H-azirines in the presence of triflic anhydride to form imidazo[1,2-a]pyridines . Additionally, hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines are synthesized from succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, followed by reactions with various reagents to introduce substituents .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the absolute configuration of a camphor-derived benzo[d]imidazole compound is determined by NOESY, and its structure is confirmed by NMR, IR spectroscopy, and mass spectrometry . Similarly, the structure of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole is elucidated using IR, NMR, UV-vis spectroscopy, and X-ray diffraction, complemented by quantum chemical calculations .

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is explored through various chemical reactions. For instance, the synthesized hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines react with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite to yield substituted derivatives . The potassium derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole is used to prepare new bis(diimine) ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized through experimental techniques and theoretical calculations. The spectroscopic features are investigated using FT-IR, NMR, and UV spectroscopy, and the results are supported by density functional theory calculations . The antioxidant and antimicrobial activities of some benzo[d]imidazole derivatives are evaluated, and their structure-activity relationships are investigated through molecular docking studies .

Aplicaciones Científicas De Investigación

Regioselective Synthesis and Heterocyclic Ketene Aminals

A study by Wang et al. (2015) describes the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines, highlighting a method with high regioselectivity, good yields, and simple work-up procedures, which could be relevant for synthesizing related compounds including 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole derivatives (Wang et al., 2015). Similarly, Li et al. (2011) explored the chemistry of heterocyclic ketene aminals for constructing novel heterocycles, potentially applicable to the synthesis pathways of such compounds (Li et al., 2011).

Novel Syntheses and Functionalization

Katritzky et al. (2000) reported on a new three-carbon synthon for efficiently synthesizing benzannelated and 1-(2-arylethenyl) heterocycles, offering synthetic routes that might be adaptable for creating 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole derivatives (Katritzky et al., 2000). Another approach by Teng et al. (2018) involved a transition-metal-free C–N and C–C formation, leading to the synthesis of benzo[4,5]imidazo[1,2-a]pyridines from ynones. This method's efficiency and metal-free characteristics may be beneficial for synthesizing related compounds (Teng et al., 2018).

Ferroelectricity and Photoluminescent Properties

Notably, Horiuchi et al. (2012) discovered that chains of amphoteric molecules like 2-methylbenzimidazole can be electrically switchable in the crystalline state through proton tautomerization, demonstrating ferroelectricity at room temperature. This property could hint at potential applications of related benzimidazole derivatives in ferroelectric devices (Horiuchi et al., 2012).

Propiedades

IUPAC Name |

2-methyl-1-pyrrolidin-3-ylbenzimidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;;/h2-5,10,13H,6-8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSSKBMGPZDPSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CCNC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

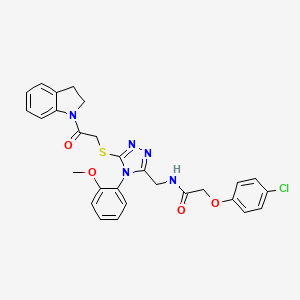

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)

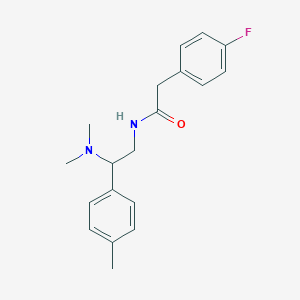

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

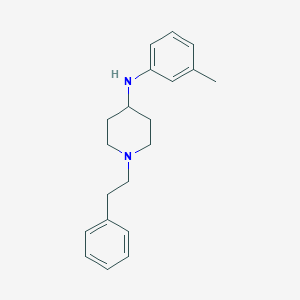

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)

![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)